![molecular formula C8H15N3O B13063085 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol](/img/structure/B13063085.png)
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol
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Overview
Description
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of an amino group and a hydroxyl group in this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol typically involves the formation of the pyrazole ring followed by functionalization. One common method is the reaction of hydrazine with β-ketoesters or β-diketones to form the pyrazole ring. The amino group can be introduced through nucleophilic substitution reactions, while the hydroxyl group can be added via reduction or hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity. Techniques such as crystallization and chromatography are used for purification .
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a building block for agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-methyl-1H-pyrazole: Lacks the butan-2-ol moiety.
4-(3-amino-1H-pyrazol-1-yl)butan-2-ol: Lacks the methyl group on the pyrazole ring.
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows for a wide range of chemical modifications and applications. Its structure provides a balance of hydrophilic and hydrophobic properties, making it a versatile compound for various research and industrial applications .
Biological Activity
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring, an amino group, and a hydroxyl group, which contribute to its reactivity and interactions with biological systems. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic use.
Chemical Structure and Properties
The molecular formula of this compound is C8H15N3O, with a molecular weight of 169.22 g/mol. The structure is characterized by:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Amino Group : Contributes to hydrogen bonding capabilities.
- Hydroxyl Group : Enhances solubility and reactivity.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C8H15N3O |
Molecular Weight | 169.22 g/mol |
Functional Groups | Amino, Hydroxyl |
Ring Structure | Pyrazole |
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The amino group facilitates hydrogen bonding, while the pyrazole ring can engage in π-π interactions, modulating protein activity. This compound has been studied for its potential roles in:
- Inflammation Modulation : It may influence pathways related to inflammatory responses.
- Microbial Resistance : The compound shows promise in combating microbial infections, potentially through mechanisms that disrupt bacterial cell function.
Case Studies and Research Findings
Recent studies have explored the biological properties of related pyrazole derivatives, providing insights into the activity of compounds similar to this compound.
- Anticancer Activity : A study on pyrazole derivatives indicated that modifications at specific positions on the pyrazole ring can enhance anticancer properties. For example, certain substitutions led to significant reductions in cancer cell viability (A549 lung cancer cells) .
- Enzyme Inhibition : Research has shown that pyrazole derivatives can act as inhibitors for specific enzymes involved in inflammatory pathways, suggesting that this compound might exhibit similar inhibitory effects .
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(3-amino-4-methylpyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-5-11(10-8(6)9)4-3-7(2)12/h5,7,12H,3-4H2,1-2H3,(H2,9,10) |
InChI Key |
AAZBRLOOGVNFKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCC(C)O |
Origin of Product |
United States |
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